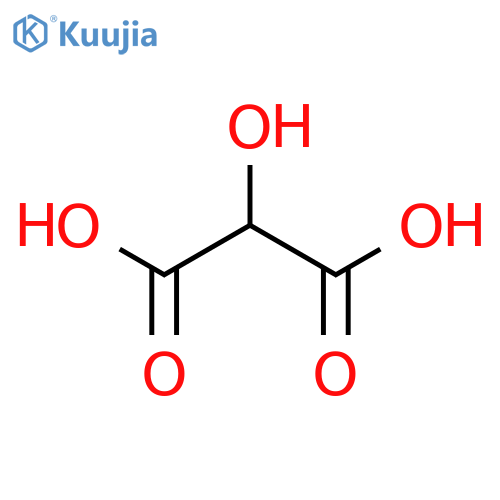

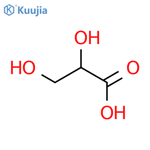

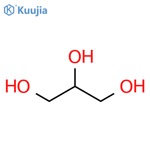

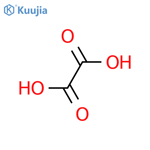

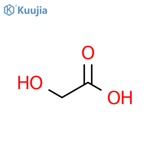

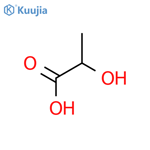

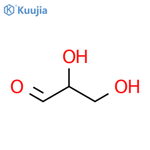

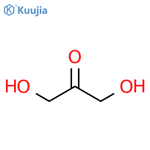

Glycerol oxidation by molecular oxygen in the presence of a commercial 3% Pd/Al2O3 catalyst in bubble column reactors

,

Rigas Tehniskas Universitates Zinatniskie Raksti,

2009,

20,

33-42